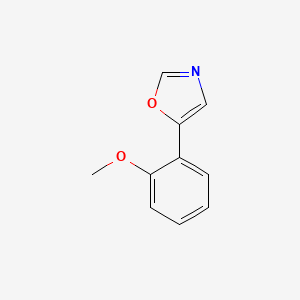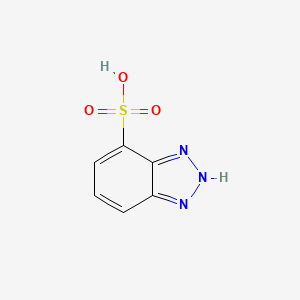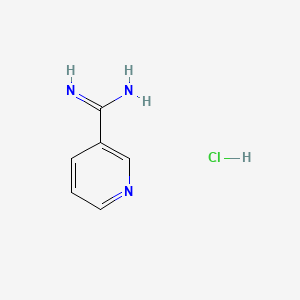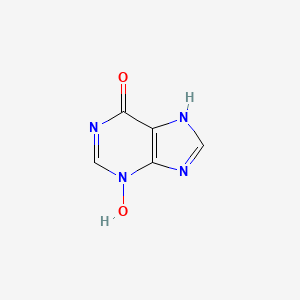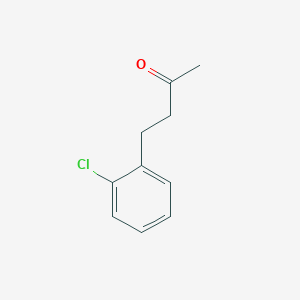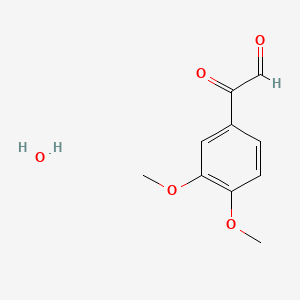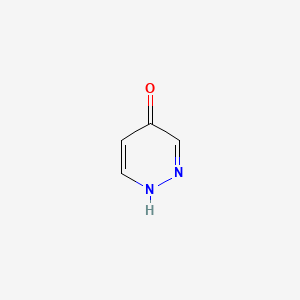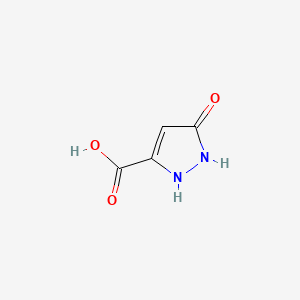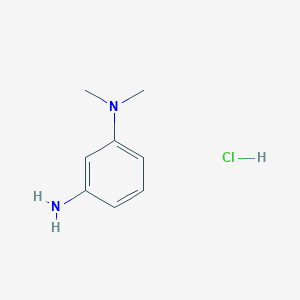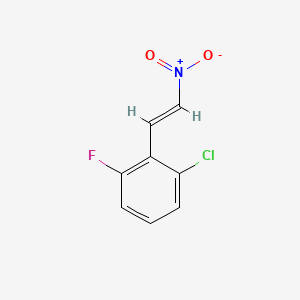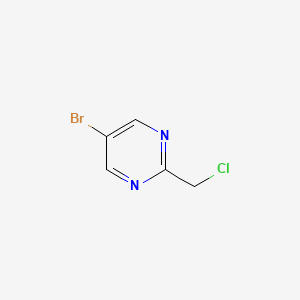
5-bromo-2-(chloromethyl)Pyrimidine
Overview
Description
5-Bromo-2-(chloromethyl)pyrimidine is a halogenated pyrimidine derivative that has been the subject of various research studies due to its potential as a versatile synthetic intermediate. The presence of bromine and chlorine atoms on the pyrimidine nucleus allows for a range of chemical reactions, making it a valuable compound in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and drug development.
Synthesis Analysis
The synthesis of halogenated pyrimidines, such as this compound, often involves the use of oxidative cyclization techniques or halogenation reactions. For instance, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines were prepared through bromine-mediated oxidative cyclization of aldehyde-derived hydrazones . Similarly, the reaction of 5-(2-hydroxyethyl)pyrimidine with phosphoryl chloride can introduce chlorine atoms into the C-5 side chain, as seen in the synthesis of 5-(2-haloethyl)pyrimidines .
Molecular Structure Analysis
The molecular structure of halogenated pyrimidines can be confirmed using techniques such as single-crystal X-ray analysis. For example, the structure of a bromo-chloro triazolopyrimidine was unambiguously confirmed through this method . Additionally, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined to crystallize in the monoclinic crystal system, with the presence of intramolecular hydrogen bonding .
Chemical Reactions Analysis
Halogenated pyrimidines can undergo various chemical reactions, including Dimroth rearrangement, palladium-catalyzed cross-couplings, Buchwald–Hartwig amination, and direct aromatic substitution . The regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine resulted in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which could further react with secondary amines to afford substituted aminopyrimidines . Additionally, the reaction of 5-bromo-2,4-dichloro-6-(chloromethyl)pyrimidine with secondary amines led to the synthesis of new pyrimido[5,4-e][1,4]thiazepine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives can be studied using various spectroscopic and computational methods. For instance, spectroscopic investigations such as FT-IR, FT-RAMAN, NMR, and UV-Vis, along with computational analysis, have been used to study the properties of 5-bromo-2-hydroxy pyrimidine . These studies can provide insights into molecular geometry, vibrational wavenumbers, electronic properties, and non-linear optical properties. Additionally, molecular docking studies can predict the binding orientation and activity of the compounds .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-Bromo-2-(chloromethyl)pyrimidine serves as a key intermediate in the synthesis of complex heterocyclic compounds. For instance, Bazazan et al. (2013) developed a method for synthesizing a novel fused tricyclic heterocycle, pyrimido[5,4-e][1,4]thiazepine, and its derivatives through sequential treatment with 2-aminothiophenol and secondary amines, showcasing its utility in creating new molecular architectures with potential for further functionalization and biological application Bazazan et al., 2013.
Creation of Pyrimidine Derivatives
Research by Rahimizadeh et al. (2007) demonstrated another application in synthesizing pyrimido[4,5-e][1,3,4]thiadiazine derivatives. This work highlights the compound's reactivity and versatility in organic synthesis, particularly in the construction of pyrimidine rings, which are of significant interest due to their presence in numerous biologically active molecules Rahimizadeh, Nikpour, & Bakavoli, 2007.
Antiviral Activity of Pyrimidine Analogues
A study conducted by Hocková et al. (2003) explored the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, acyclic nucleoside phosphonate analogues with antiviral activity. This research underscores the potential of this compound derivatives in the development of new antiviral agents, particularly against retroviruses Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003.
Applications in Organic Synthesis and Molecular Diversification
Tang et al. (2014) demonstrated the synthesis of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their conversion to [1,5-c] analogues through ring rearrangement. The presence of halogen functionalities on the pyrimidine nucleus makes the resulting products useful as synthetic intermediates for diversification through various reactions, including palladium-catalyzed cross-couplings and direct aromatic substitution Tang, Wang, Li, & Wang, 2014.
Mechanism of Action
Target of Action
5-Bromo-2-(chloromethyl)pyrimidine is a chemical compound that is often used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon–carbon bonds, which can lead to the synthesis of a variety of complex organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a variety of complex organic compounds, which can have a wide range of potential applications in fields such as pharmaceuticals and materials science .
Action Environment
The action of this compound can be influenced by a variety of environmental factors. For example, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of other functional groups in the reaction environment could potentially influence the efficacy and stability of this compound. Additionally, the reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions .
Safety and Hazards
5-Bromo-2-chloropyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 5-bromo-2-(chloromethyl)Pyrimidine were not found in the search results, pyrimidines are a significant area of research due to their wide range of biological activities. Future research may focus on the development of novel pyrimidine analogs with enhanced activities and minimal toxicity .
properties
IUPAC Name |
5-bromo-2-(chloromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-4-2-8-5(1-7)9-3-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWREPDNZURRPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608672 | |
| Record name | 5-Bromo-2-(chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944903-00-8, 944900-08-7 | |
| Record name | 5-Bromo-2-(chloromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944903-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



